3-bromo-5-fluoro-2-methyl-1H-indole
Description
Significance of the Indole (B1671886) Scaffold in Organic Synthesis
The indole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a cornerstone of organic chemistry. researchgate.net This structural motif is not only prevalent in a vast array of natural products, such as the amino acid tryptophan and the neurotransmitter serotonin, but also serves as a "privileged structure" in medicinal chemistry. nih.govnih.gov Its unique electronic properties and the ability to participate in various chemical transformations make it a versatile building block for the synthesis of complex molecules. researchgate.netorganic-chemistry.org The indole ring system can be functionalized at various positions, allowing for the creation of a diverse library of compounds with a wide range of biological activities. organic-chemistry.orgresearchgate.net
Specific Context of Halogenated and Alkyl-Substituted Indoles
The introduction of halogens and alkyl groups onto the indole scaffold has proven to be a particularly effective strategy in the design of new chemical entities. Halogen atoms, such as bromine and fluorine, can significantly alter the electronic nature of the indole ring and can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to protein targets. nih.gov Fluorine, in particular, is often incorporated to improve metabolic stability and bioavailability. Alkyl groups, such as a methyl group, can provide steric bulk and increase lipophilicity, which can also influence biological activity. The combination of both halogen and alkyl substituents on the indole ring offers a rich chemical space for exploration.
Overview of Research on 3-Bromo-5-Fluoro-2-Methyl-1H-Indole
This compound is a specific substituted indole that has garnered interest in chemical research. Its structure incorporates a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position of the indole core. This combination of substituents makes it a valuable intermediate for the synthesis of more complex molecules. Research on this compound and its analogs focuses on their synthesis, chemical reactivity, and potential applications as building blocks in various fields of chemical science. The strategic placement of the bromo, fluoro, and methyl groups allows for a range of chemical transformations, making it a versatile tool for synthetic chemists.
Properties
Molecular Formula |
C9H7BrFN |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
3-bromo-5-fluoro-2-methyl-1H-indole |
InChI |
InChI=1S/C9H7BrFN/c1-5-9(10)7-4-6(11)2-3-8(7)12-5/h2-4,12H,1H3 |
InChI Key |
YIBCUMYEGNESAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)F)Br |
Origin of Product |
United States |
Synthesis and Characterization
The synthesis of 3-bromo-5-fluoro-2-methyl-1H-indole and similar substituted indoles can be achieved through various synthetic routes. A common approach involves the Fischer indole (B1671886) synthesis or modifications thereof, starting from appropriately substituted phenylhydrazines and ketones. nih.gov Alternatively, modern cross-coupling reactions and direct C-H functionalization methods offer efficient ways to introduce the desired substituents onto the indole core. nih.gov
For instance, the synthesis of a related compound, 3-bromo-1-(tert-butyldimethylsilyl)indole, involves the protection of the indole nitrogen followed by bromination with N-bromosuccinimide. orgsyn.org A similar strategy could be adapted for the synthesis of this compound.
Table 1: Spectroscopic Data for a Related Compound, 5-Fluoro-3-methyl-1H-indole
| Spectroscopic Technique | Observed Data |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.89 (s, 1H), 7.27 – 7.25 (m, 1H), 7.23 (dd, J = 9.6, 2.4 Hz, 1H), 7.03 (s, 1H), 6.95 (td, J = 9.0, 2.5 Hz, 1H), 2.31 (d, J = 0.6 Hz, 3H) rsc.org |
| ¹³C NMR (125 MHz, CDCl₃) | δ 158.76, 156.77, 132.84, 128.83, 128.76, 123.49, 112.02, 111.59, 111.52, 110.38, 110.17, 103.91, 103.73, 9.70 rsc.org |
| ¹⁹F NMR (470 MHz, CDCl₃) | δ -125.24 rsc.org |
This data is for a structurally related compound and serves as an illustrative example of the types of spectroscopic information used for characterization.
Chemical Properties and Reactivity
The chemical properties of 3-bromo-5-fluoro-2-methyl-1H-indole are dictated by the interplay of its substituents. The electron-withdrawing nature of the fluorine atom at the 5-position and the bromine atom at the 3-position influences the electron density of the indole (B1671886) ring system. The methyl group at the 2-position provides some electron-donating character and steric hindrance.
The bromine atom at the 3-position is a key functional handle for further chemical modifications. It can readily participate in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of carbon-based substituents. mdpi.com This position is also susceptible to nucleophilic substitution under certain conditions. mdpi.com
The N-H proton of the indole can be deprotonated with a suitable base to generate the corresponding indolide anion, which can then be reacted with various electrophiles to introduce substituents at the nitrogen atom. mdpi.com
Applications in Synthetic Chemistry
Substituted indoles like 3-bromo-5-fluoro-2-methyl-1H-indole are valuable building blocks in organic synthesis. Their utility stems from the ability to selectively functionalize different positions of the indole (B1671886) ring. The bromine atom at the 3-position is particularly useful for introducing molecular diversity through cross-coupling reactions.
For example, a bromo-substituted oxepino-indole derivative has been successfully used in a palladium-catalyzed cross-coupling reaction with 4-fluorophenylboronic acid to generate a more complex molecular architecture. acs.org This demonstrates the synthetic utility of the bromo-indole moiety as a versatile platform for the construction of novel heterocyclic systems.
Table 2: Examples of Reactions Involving Substituted Indoles
| Reaction Type | Reactants | Catalyst/Reagent | Product Type | Reference |
| Suzuki Coupling | Bromo-oxepino-indole, 4-fluorophenylboronic acid | Pd(dppf)Cl₂·DCM | Phenyl-substituted oxepino-indole | acs.org |
| N-Alkylation | 3-Halo-2-CF₃-indoles, Alkyl halide | NaH or K₂CO₃ | N-Alkyl-3-halo-2-CF₃-indoles | mdpi.com |
| Friedel-Crafts Alkylation | Indoles, Trifluoromethylated (indol-3-yl)-1-phenylethan-1-ols | I₂ | Unsymmetrical diindolylmethanes | nih.gov |
Conclusion
Classical Approaches to Indole (B1671886) Core Construction
Traditional methods for indole synthesis have been refined over more than a century and remain fundamental in organic chemistry. These methods often involve the formation of the pyrrole (B145914) ring onto a pre-existing benzene (B151609) nucleus.
Fischer Indole Synthesis in the Context of Substituted Indoles
Discovered by Emil Fischer in 1883, the Fischer indole synthesis is a robust and widely used method for preparing indoles. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the condensation of a (substituted) phenylhydrazine (B124118) and an aldehyde or ketone. wikipedia.orgbyjus.comthermofisher.com The versatility of this method allows for the synthesis of a wide variety of substituted indoles by choosing appropriately substituted starting materials. byjus.com
The reaction can be catalyzed by a range of Brønsted acids, such as hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid, as well as Lewis acids like zinc chloride (ZnCl₂) and boron trifluoride (BF₃). wikipedia.org One of the key advantages of the Fischer synthesis is that it can be performed as a one-pot reaction without the need to isolate the intermediate arylhydrazone. byjus.comthermofisher.com However, the use of unsymmetrical ketones can lead to the formation of two regioisomeric products, with selectivity depending on factors like the acidity of the medium and steric effects. byjus.comthermofisher.com
A notable modification by Buchwald involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones to form the necessary N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org
Reissert Indole Synthesis and its Adaptations for Functionalized Indoles
The Reissert indole synthesis provides a pathway to indoles and their derivatives starting from ortho-nitrotoluenes and diethyl oxalate. wikipedia.org The initial step is a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This is followed by a reductive cyclization, often using zinc in acetic acid, to yield the indole-2-carboxylic acid, which can then be decarboxylated upon heating to give the final indole. wikipedia.org Potassium ethoxide is often favored over sodium ethoxide as the base for the initial condensation. wikipedia.org
While the classical Reissert reaction is effective, it has been adapted to create more complex and functionalized indoles. thieme-connect.com Modern variations focus on milder reaction conditions and broader substrate scope. thieme-connect.com For instance, an intramolecular version of the Reissert reaction has been developed where a furan (B31954) ring-opening provides the necessary carbonyl for cyclization. wikipedia.org
Bartoli Indole Synthesis for Substituted Indoles
The Bartoli indole synthesis is a powerful method for preparing substituted indoles, particularly 7-substituted indoles, from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgonlineorganicchemistrytutor.com The reaction requires three equivalents of the Grignard reagent when starting with a nitroarene and two equivalents for a nitrosoarene. wikipedia.orgjk-sci.com A key feature of this synthesis is the requirement of a substituent at the ortho position of the nitro group; its steric bulk often enhances the reaction yield by facilitating a crucial thermofisher.comthermofisher.com-sigmatropic rearrangement. wikipedia.org
This method is advantageous for producing indoles with substitutions on both the carbocyclic and pyrrole rings. wikipedia.org A significant modification by Dobbs utilized an ortho-bromine as a directing group, which is later removed, further expanding the synthetic utility of the Bartoli reaction. wikipedia.org The reaction has been successfully applied to the synthesis of highly functionalized indoles, including those with fluoro, chloro, and bromo substituents. jk-sci.comresearchgate.net
Leimgruber-Batcho Indole Synthesis for Halogenated Indoles
The Leimgruber-Batcho indole synthesis has become a popular alternative to the Fischer synthesis due to its high yields, mild reaction conditions, and the commercial availability of many starting ortho-nitrotoluenes. wikipedia.org The process involves the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org
The initial enamine formation is often achieved using N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) and pyrrolidine. wikipedia.org The subsequent reductive cyclization can be carried out using various reducing agents, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org This method is particularly well-suited for the synthesis of indoles with various substituents on the benzene ring, making it a valuable tool for preparing halogenated indoles. clockss.org Microwave-assisted Leimgruber-Batcho reactions have been developed to enhance reaction rates and yields. rsc.org
Madelung Indole Synthesis and its Scope
The Madelung synthesis involves the intramolecular cyclization of N-phenylamides at high temperatures using a strong base to produce indoles. wikipedia.org Historically, this reaction required harsh conditions, such as sodium or potassium alkoxides at temperatures between 200–400 °C, which limited its application to the synthesis of 2-alkynylindoles. wikipedia.orgbhu.ac.in
However, modern modifications have significantly broadened the scope of the Madelung synthesis. The use of organolithium reagents as bases allows the reaction to proceed at much milder temperatures. bhu.ac.in The introduction of electron-withdrawing groups on the starting material can also facilitate the cyclization under less severe conditions. researchgate.net The Smith-modified Madelung synthesis, which utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines, has further expanded the applicability of this method to a wider range of substituted anilines, including those with halide substituents. wikipedia.org A recent development involves an iron-catalyzed reductive cyclization of ortho-vinylanilides, which proceeds at ambient temperature. researchgate.net
Modern Catalytic Strategies for Indole Synthesis
In recent years, catalytic methods have revolutionized indole synthesis, offering more efficient, selective, and sustainable routes to these important heterocycles. These strategies often involve transition-metal catalysis, organocatalysis, or biocatalysis. numberanalytics.com
Transition metals, particularly palladium, rhodium, copper, and ruthenium, have been extensively used to catalyze various indole-forming reactions. numberanalytics.comtandfonline.com Palladium-catalyzed reactions, for instance, can be used for the cross-coupling of aryl bromides and hydrazones in modifications of the Fischer synthesis. wikipedia.org Rhodium catalysts have been employed for the cyclization of 2-ethynylanilines with isocyanates to produce indole-3-carboxamides. tandfonline.comorganic-chemistry.org Copper-catalyzed methods have also been developed for the synthesis of indole derivatives. tandfonline.com
Transition Metal-Catalyzed Cyclization Reactions
Transition metal catalysis is a powerful tool for the formation of the indole core, often proceeding through the cyclization of appropriately substituted anilines. Palladium-catalyzed reactions are particularly prominent in this area. For instance, the cyclization of 2-alkynylaniline derivatives provides a direct route to 2-substituted and 2,3-disubstituted indoles. nih.gov This approach benefits from the ready availability of 2-alkynylanilines, which can be synthesized via Sonogashira coupling of ortho-haloanilines and terminal alkynes. nih.gov Palladium acetate, sometimes in conjunction with ligands like Xphos, has been effectively used to catalyze these cyclizations, even in aqueous micellar solutions, highlighting a move towards more sustainable synthetic methods. nih.gov
Another palladium-catalyzed strategy involves the tandem Buchwald-Hartwig/Heck reaction of gem-dibromovinyl systems, which allows for the efficient, one-step synthesis of 2-vinylic indoles. acs.org This method is modular and provides access to a variety of substituted indoles. acs.org Furthermore, palladium catalysis has been employed in the oxidative annulation of N-Ts-anilines and styrenes to yield indoles. mdpi.com
Cobalt catalysis has also emerged as a valuable alternative for indole synthesis. For example, Cp*Co(III) catalysts can facilitate the cyclization of ureas and alkynes to form indoles. mdpi.com Cobalt-catalyzed cross-dehydrogenative coupling of ortho-alkenylanilines is another efficient method for constructing the indole ring. mdpi.com
| Catalyst/Reagents | Starting Materials | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd(OAc)₂, TPGS-750-M/water | Unprotected 2-alkynylanilines | 2-Substituted indoles | Sustainable, ligandless catalysis in many cases. | nih.gov |
| Pd(OAc)₂/P(o-tolyl)₃ or Pd(OAc)₂/Me₄NCl | gem-Dibromovinylanilines | 2-Vinylic indoles | One-pot tandem Buchwald-Hartwig/Heck reaction. | acs.org |
| Cp*Co(III) | Ureas and alkynes | Indoles | Addresses cyclization to form indoles. | mdpi.com |
| Co(III) catalyst | ortho-Alkenylanilines | Indoles | Efficient cross-dehydrogenative coupling. | mdpi.com |
| Palladium catalyst | N-Ts-anilines and styrenes | Indoles | Oxidative annulation reaction. | mdpi.com |
Organocatalytic Approaches to Indole Assembly
Organocatalysis has gained significant traction as a metal-free alternative for the synthesis of chiral indole-containing compounds. These methods often rely on the activation of substrates by small organic molecules. A notable strategy involves the use of imidazolidinone catalysts to activate α,β-unsaturated aldehydes towards a Friedel-Crafts reaction with indoles. caltech.edu This approach allows for the enantioselective alkylation of indoles at the C3 position, a significant achievement in organocatalysis. caltech.edu
Furthermore, the indolium ion intermediate generated during this asymmetric Friedel-Crafts alkylation can be trapped in a cascade cyclization, providing a direct route to the pyrroloindoline architecture. caltech.edu This highlights the power of organocatalysis to construct complex molecular scaffolds with high stereocontrol. oup.com Vinylindoles and indolylmethanols have been identified as versatile building blocks in organocatalytic asymmetric reactions, enabling the synthesis of a wide array of indole-based chiral heterocycles. acs.orgnih.gov
| Catalyst | Reactants | Reaction Type | Key Outcome | Reference |
|---|---|---|---|---|
| Imidazolidinone | Indoles and α,β-unsaturated aldehydes | Friedel-Crafts alkylation | Enantioselective C3-alkylation of indoles. | caltech.edu |
| Imidazolidinone | Indoles and α,β-unsaturated aldehydes | Cascade cyclization | Enantioselective synthesis of the pyrroloindoline core. | caltech.edu |
| Various organocatalysts | Vinylindoles, indolylmethanols | Cycloadditions, cyclizations, etc. | Synthesis of diverse indole-based chiral heterocycles. | acs.orgnih.gov |
Photochemical and Electrochemical Methods in Indole Synthesis
Photochemical and electrochemical reactions offer unique, often milder, pathways for indole synthesis, avoiding the need for harsh reagents. Photochemical methods can induce cyclization reactions to form the indole ring. For example, the photo-induced reductive Heck cyclization of indoles can be used to prepare polycyclic indolinyl compounds. nih.gov This reaction can proceed without the need for a metal or a photocatalyst, relying on the photo-induced electron transfer between the indole substrate and a reductant like DIPEA. nih.gov
Electrochemical methods also provide a powerful tool for indole synthesis. For instance, a metal-free electrochemical intramolecular C(sp²)–H amination of 2-vinylanilines can lead to the formation of indoles. organic-chemistry.org This method is notable for its switchable synthesis of either indoline (B122111) or indole derivatives. organic-chemistry.org Furthermore, an electrocatalytic approach using an organic redox catalyst enables the dehydrogenative cyclization of 2-vinylanilides to produce 3-substituted and 2,3-disubstituted indoles without the need for external chemical oxidants. organic-chemistry.org
| Method | Starting Materials | Key Transformation | Advantages | Reference |
|---|---|---|---|---|
| Photochemical | N-(2-chlorobenzoyl)indole derivatives | Reductive Heck cyclization | Metal- and photocatalyst-free, high functional group tolerance. | nih.gov |
| Electrochemical | 2-Vinylanilines | Intramolecular C(sp²)–H amination | Metal-free, switchable synthesis of indoles/indolines. | organic-chemistry.org |
| Electrochemical | 2-Vinylanilides | Dehydrogenative cyclization | No external chemical oxidant required. | organic-chemistry.org |
One-Pot and Tandem Reaction Sequences
Another powerful one-pot method involves the alkylation/acylation of ortho-tosylaminophenyl-substituted para-quinone methides, followed by an intramolecular 1,6-conjugate addition and oxidation sequence to furnish 2,3-disubstituted indoles in good yields. nih.gov Tandem reactions, such as a reduction/condensation/fragmentation/cyclization sequence starting from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione, have also been developed for the synthesis of a wide array of 2,3-disubstituted indoles. rsc.org
| Reaction Type | Starting Materials | Key Steps | Product | Reference |
|---|---|---|---|---|
| Tandem | Olefins and arylhydrazines | Hydroformylation/Fischer indole synthesis | 3-Substituted indoles | nih.gov |
| One-pot | ortho-Tosylaminophenyl-substituted p-quinone methides | Alkylation/acylation, intramolecular 1,6-conjugate addition, oxidation | 2,3-Disubstituted indoles | nih.gov |
| Tandem | 2-Allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione | Reduction/condensation/fragmentation/cyclization | 2,3-Disubstituted indoles | rsc.org |
Regioselective Introduction of Specific Substituents
The biological activity and material properties of indoles are highly dependent on the nature and position of their substituents. Therefore, the ability to regioselectively introduce specific functional groups is of paramount importance.
Strategies for C3-Bromination of Indoles
The C3 position of the indole ring is the most nucleophilic and, therefore, the most common site for electrophilic substitution. Bromination at this position can be readily achieved using various brominating agents. N-Bromosuccinimide (NBS) is a widely used reagent for the C3-bromination of indoles. nih.govorgsyn.org The reaction is typically carried out in a suitable solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) at room temperature. nih.govorgsyn.org Elemental bromine (Br₂) can also be employed for this transformation. nih.gov For indoles with electron-withdrawing groups, such as a trifluoromethyl group at the C2 position, C3-bromination proceeds efficiently. nih.gov
A one-pot procedure for the synthesis of 3-bromo-1-(tert-butyldimethylsilyl)indole involves the initial protection of the indole nitrogen with a TBDMS group, followed by bromination with NBS. orgsyn.org This method provides a convenient route to C3-brominated indoles that can be further functionalized.
| Reagent | Substrate | Conditions | Product | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2-(Trifluoromethyl)-1H-indole | THF, room temperature | 3-Bromo-2-(trifluoromethyl)-1H-indole | nih.gov |
| Bromine (Br₂) | 2-(Trifluoromethyl)-1H-indole | CH₂Cl₂, room temperature | 3-Bromo-2-(trifluoromethyl)-1H-indole | nih.gov |
| N-Bromosuccinimide (NBS) | 1-(tert-Butyldimethylsilyl)indole | THF, -78 °C to room temperature | 3-Bromo-1-(tert-butyldimethylsilyl)indole | orgsyn.org |
Methodologies for C5-Fluorination within the Indole System
Introducing a fluorine atom at the C5 position of the indole ring is more challenging due to the lower reactivity of the benzene portion of the indole nucleus towards electrophilic substitution. Direct C5-fluorination is not as straightforward as C3-bromination. Often, the fluorine atom is incorporated into one of the starting materials before the indole ring is constructed. For example, the Fischer indole synthesis can be employed using a fluorinated phenylhydrazine derivative.
While direct C-H fluorination of indoles at the C5 position is an active area of research, methods for regioselective functionalization of the indole benzene ring are emerging. For instance, ruthenium(II)-catalyzed regioselective direct diamidation of 3-carbonylindoles at the C4 and C5 positions has been described. nih.gov Although this is not a direct fluorination, it demonstrates a strategy for functionalizing the C5 position, which could potentially be followed by a fluorination step.
A more common approach involves the synthesis of the indole from a pre-fluorinated starting material. For instance, the synthesis of 1,2-bis(1-(5-fluoro-1H-indol-3-yl)ethylidene)hydrazine has been reported, indicating the availability of 5-fluoroindole (B109304) precursors. acs.org
| Strategy | Description | Example/Potential Application | Reference |
|---|---|---|---|
| Synthesis from fluorinated precursors | Utilizing a starting material that already contains the fluorine atom at the desired position. | Fischer indole synthesis with a fluorinated phenylhydrazine. Synthesis of 1,2-bis(1-(5-fluoro-1H-indol-3-yl)ethylidene)hydrazine. | acs.org |
| Regioselective C-H functionalization | Directing group-assisted functionalization of the C5 position, which could be a precursor to fluorination. | Ru(II)-catalyzed C5-amidation of 3-carbonylindoles. | nih.gov |
Approaches for C2-Methylation in Indole Synthesis
The selective functionalization of the C2 position of the indole ring is a significant challenge in synthetic chemistry, given the inherent reactivity of the C3 position. However, the prevalence of C2-functionalized indoles in bioactive natural products and pharmaceuticals has driven the development of novel synthetic strategies. nih.gov A primary approach involves the use of a directing group on the indole nitrogen, which facilitates metal-catalyzed C-H activation specifically at the C2 position. nih.govrsc.org
One notable method employs an iridium(III) catalyst for the C2-selective methylation of indoles. nih.govrsc.org This technique utilizes a pivaloyl directing group at the C3 position. The iridium catalyst preferentially forms a five-membered metallocycle intermediate through weak chelation with the carbonyl of the pivaloyl group, which directs the methylation to the C2 position over the C4 position. nih.govrsc.org Potassium trifluoromethylborate serves as the methyl source in this transformation, which proceeds under mild conditions. rsc.org Mechanistic studies suggest that the C-H bond metalation step is reversible, allowing for thermodynamic control and high regioselectivity. nih.govrsc.org
Another effective strategy is the palladium-catalyzed direct C2-methylation of indoles. This method utilizes a removable N-2-pyrimidyl directing group. rsc.orgnih.gov The presence of potassium fluoride (B91410) (KF) is crucial for promoting efficient methylation. This approach has been successfully applied to a range of indole substrates, affording C2-methylated products in moderate to good yields. rsc.orgnih.gov The directing group can be subsequently removed, providing access to the free (NH)-indole.
The development of these methods, which leverage transition metal catalysis and directing groups, has significantly enhanced the ability of synthetic chemists to selectively introduce methyl groups at the C2 position of the indole core, a key structural feature for many target molecules. nih.gov
Table 1: Examples of C2-Methylated Indole Derivatives and Catalytic Systems
| Indole Derivative | Catalyst System | Directing Group | Methyl Source | Key Finding | Reference |
|---|---|---|---|---|---|
| C2-methylated indoles | [Cp*IrCl2]2 | Pivaloyl (at C3) | Potassium trifluoromethylborate | First iridium(III) catalyzed C2-selective methylation via a five-membered iridacycle. | nih.govrsc.org |
| C2-methylated indoles | Palladium catalyst | N-2-pyrimidyl | Not specified | Direct C-2 methylation using a removable directing group, promoted by KF. | rsc.orgnih.gov |
| C2-arylated indoles | Palladium catalyst | None (on free NH-indoles) | Aryl halides | Provided mechanistic rationale for regioselectivity in C2 vs. C3 arylation. | acs.org |
Sequential and Convergent Synthesis of Multiply Substituted Indoles
The construction of multiply substituted indoles, such as 3-bromo-5-fluoro-2-methyl-1H-indole, often requires sophisticated synthetic strategies that allow for the precise installation of various functional groups. Sequential and convergent synthesis methodologies are powerful tools for achieving this complexity.
Sequential synthesis involves the step-by-step introduction of substituents in a defined order. One-pot sequential reactions are particularly efficient as they minimize waste and simplify operations by avoiding the isolation of intermediates. tandfonline.com For instance, a three-component one-pot sequential approach has been developed for synthesizing 3-substituted indoles. tandfonline.com This method first generates a 3-indolylalcohol in situ from an indole and an aldehyde, which then undergoes nucleophilic substitution to afford the final product. tandfonline.com Another advanced sequential method is the use of microflow technology, which can enable the rapid synthesis of indoles via the 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes. nih.gov This technique is especially useful for handling unstable intermediates, leading to higher yields and reproducibility compared to batch conditions. nih.gov The synthesis of 3-bromo-1-(tert-butyldimethylsilyl)indole followed by lithium-halogen exchange and reaction with an electrophile is a classic example of a sequential process to build 3-substituted indoles. orgsyn.org
Convergent synthesis , in contrast, involves the preparation of separate fragments of the target molecule, which are then joined together in the later stages of the synthesis. This approach is often more efficient for complex molecules. The Larock indole synthesis is a powerful convergent method that utilizes a palladium-mediated reaction. This strategy has been employed in the total synthesis of complex natural products. nih.gov Similarly, the Buchwald-Hartwig amination can be combined with C-H activation in a one-pot sequence as a key step in a convergent route to highly substituted indoles. nih.gov Another example involves the coupling of an ortho-bromophenylacetic acid ester with another fragment using a palladium catalyst to form the indole ring. nih.gov
For a target like this compound, a plausible strategy could involve a convergent approach where a 4-fluoroaniline (B128567) derivative is first synthesized. This precursor could then undergo a Fischer indole synthesis or a Larock cyclization with an appropriate partner to form the 2-methyl-5-fluoro-1H-indole core. Subsequent bromination at the C3 position, likely using a reagent like N-bromosuccinimide (NBS), would complete the sequence. Alternatively, a sequential approach could start with a 5-fluoroindole, followed by C2-methylation and then C3-bromination, carefully controlling the reaction conditions at each step to ensure the desired regioselectivity.
Table 2: Strategies in Sequential and Convergent Indole Synthesis
| Strategy Type | Method | Key Intermediates/Reactions | Application | Reference |
|---|---|---|---|---|
| Sequential | One-pot, 3-component reaction | In situ generation of 3-indolylalcohols | Synthesis of 3-substituted indoles | tandfonline.com |
| Sequential | Microflow Synthesis | 1,2-addition/nucleophilic substitution of indolyl-3-carbaldehydes | Rapid synthesis of diverse indole derivatives | nih.gov |
| Convergent | Larock Indole Synthesis | Palladium-mediated cyclization | Total synthesis of dictyodendrins | nih.gov |
| Convergent | Buchwald-Hartwig Amination / C-H Activation | One-pot Pd-catalyzed sequence | Total synthesis of dictyodendrins | nih.gov |
| Sequential | Protection-Bromination-Substitution | 3-Bromo-1-(tert-butyldimethylsilyl)indole | Regioselective synthesis of 3-substituted indoles | orgsyn.org |
Carbon-Hydrogen (C-H) Functionalization of Indoles
The direct conversion of carbon-hydrogen (C-H) bonds into new carbon-carbon or carbon-heteroatom bonds represents a powerful and atom-economical strategy in organic synthesis. For the this compound scaffold, the C2 and C3 positions are substituted, directing functionalization efforts towards the remaining C-H bonds on the pyrrole nitrogen (N1) and the benzene ring (C4, C6, and C7).
Site-Selective C-H Activation at Benzene and Pyrrole Rings
The indole ring system contains two distinct regions for C-H activation: the electron-rich pyrrole ring and the benzenoid ring. nih.gov The intrinsic reactivity of the indole nucleus typically favors electrophilic substitution at the C3 position, followed by the C2 and N1 positions. However, in this compound, the C2 and C3 positions are already functionalized. This substitution pattern makes the C-H bonds of the benzene ring (C4, C6, C7) primary targets for functionalization.
Achieving site-selectivity on the benzene portion of the indole is a significant challenge due to the similar reactivity of the C4, C5, C6, and C7 C-H bonds. nih.gov The electronic effects of the existing substituents play a crucial role. The methyl group at C2 is weakly electron-donating, while the fluorine at C5 is an electron-withdrawing group. These factors, combined with the bromine at C3, modulate the electron density and accessibility of the remaining C-H bonds, influencing the regiochemical outcome of C-H activation reactions. Functionalization at the C4 and C7 positions is often pursued, as these sites are adjacent to the pyrrole ring and can be influenced by directing groups on the indole nitrogen. nih.gov
Directing Group-Assisted C-H Functionalization Strategies
To overcome the challenge of site-selectivity, chemists employ directing groups (DGs), which are installed onto the indole, typically at the N1 position, to guide a metal catalyst to a specific C-H bond. rsc.org These groups chelate to the metal center, positioning it in close proximity to a particular C-H bond, thereby enabling its selective activation.
For functionalizing the benzene ring of an indole, various N-directing groups have been developed. For instance, a pivaloyl group at C3 can direct arylation to the C4 and C5 positions. nih.govnih.gov Similarly, installing a group like N-P(O)tBu2 on the indole nitrogen can facilitate palladium-catalyzed C7 arylation or copper-catalyzed C6 arylation. nih.gov Transient directing groups, such as amino acids, offer a step-economical alternative by avoiding separate installation and removal steps, and have been successfully used for Pd-catalyzed C4-alkynylation of indoles. acs.org For the this compound scaffold, attaching a suitable directing group to the N1 position would be a key strategy to achieve controlled functionalization at the C7 or C4 positions. nih.gov
Metal-Catalyzed C-H Functionalization (e.g., Palladium- and Copper-catalyzed)
Palladium and copper complexes are the most extensively used catalysts for the C-H functionalization of indoles. beilstein-journals.orgrsc.org These metals can catalyze a wide array of transformations, including arylation, alkenylation, alkynylation, and amination. nih.gov
Palladium-catalyzed reactions often employ a Pd(II) catalyst. nih.govacs.org A directing group on the indole nitrogen can coordinate to the palladium center, leading to the formation of a palladacycle intermediate that facilitates selective C-H activation at a specific position on the benzene ring. nih.gov For example, N-(2-pyridyl)sulfonylindole can undergo direct C-H alkenylation. beilstein-journals.org
Copper-catalyzed reactions provide complementary reactivity. rsc.org For instance, copper catalysts have been used for the direct arylation of indoles under ligandless and solvent-free conditions. rsc.org In the context of directing group strategies, copper has been shown to favor C6 functionalization where palladium favors C7. nih.gov Enantioselective C-H functionalization of indoles has also been achieved using copper complexes with chiral bipyridine ligands. rsc.orgdntb.gov.ua
For this compound, these metal-catalyzed methods, in conjunction with a directing group, would be essential for selectively introducing new functional groups at the C4, C6, or C7 positions.
| Reaction Type | Catalyst/Reagents | Position Functionalized | Directing Group Strategy | Reference |
|---|---|---|---|---|
| C4-Arylation | Pd(PPh3)2Cl2, Ag2O, DBU | C4 | C3-Pivaloyl | nih.gov |
| C5-Arylation | CuTc, dtpby, Ph2IOTf | C5 | C3-Pivaloyl | nih.gov |
| C7-Arylation | Pd(OAc)2 | C7 | N-P(O)tBu2 | nih.gov |
| C6-Arylation | Cu(OAc)2 | C6 | N-P(O)tBu2 | nih.gov |
| C4-Alkynylation | Pd(OAc)2, Alanine | C4 | Transient (Alanine) | acs.org |
Transition Metal-Free C-H Functionalization Methods
While transition metals are powerful catalysts, developing metal-free alternatives is a significant goal to enhance the sustainability and reduce the cost of chemical synthesis. Several transition-metal-free C-H functionalization methods for indoles have been reported.
One notable example is C-H amination. An effective metal-free method for the intramolecular C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant has been developed to synthesize substituted indoles. acs.org Another significant advancement is in C-H borylation. Researchers have developed a strategy for the C4- and C7-borylation of indoles using simple BBr₃ under mild, metal-free conditions, guided by a pivaloyl directing group at the N1 or C3 position. nih.govacs.org These borylated indoles are versatile intermediates that can be used in subsequent cross-coupling reactions. acs.org The application of such methods to this compound could provide direct access to borylated or aminated derivatives without the need for transition metal catalysts.
Reactivity and Transformations of Halogen Substituents
The bromine atom in this compound is not merely a substituent but a key functional handle for a vast array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
Reactivity of Bromine at C3 Position
The C-Br bond at the electron-rich C3 position of the indole ring is highly reactive towards oxidative addition by low-valent transition metal catalysts, particularly palladium(0) complexes. This reactivity makes it an ideal site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction couples the 3-bromoindole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. wikipedia.orgorganic-chemistry.orglibretexts.org It is widely used to introduce aryl or vinyl groups at the C3 position. The reaction is typically catalyzed by a palladium complex with phosphine (B1218219) ligands and requires a base. researchgate.netnih.gov
Sonogashira Coupling: This reaction introduces an alkynyl group at the C3 position by coupling the 3-bromoindole with a terminal alkyne. wikipedia.orglibretexts.orgyoutube.com The reaction is co-catalyzed by palladium and copper complexes. organic-chemistry.org This method has been successfully applied to various bromoindoles. researchgate.net
Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond by coupling the 3-bromoindole with an amine. wikipedia.orglibretexts.orgnumberanalytics.com It allows for the synthesis of a wide range of 3-aminoindole derivatives using primary or secondary amines. nih.gov
The versatility of the C3-bromo group allows for the systematic and predictable diversification of the this compound core, enabling the synthesis of complex molecules and compound libraries for various applications.
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)2 | Pd(OAc)2/PCy3, Base | C-C (Aryl) | wikipedia.orgresearchgate.net |
| Sonogashira Coupling | R-C≡CH | PdCl2(PPh3)2, CuI, Amine Base | C-C (Alkynyl) | wikipedia.orgorganic-chemistry.org |
| Buchwald-Hartwig Amination | R1R2NH | Pd(dba)2, Ligand, Base | C-N | wikipedia.orglibretexts.org |
| Heck Coupling | Alkene | Pd(OAc)2, Ligand, Base | C-C (Alkenyl) | documentsdelivered.com |
| Stille Coupling | Organostannane (R-SnBu3) | Pd(PPh3)4 | C-C | libretexts.org |
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)
The bromine atom at the C3 position of the indole ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with a halide. libretexts.org In the context of this compound, the C3-bromo substituent can readily participate in Suzuki-Miyaura coupling with various boronic acids or their esters to introduce aryl, heteroaryl, or vinyl groups. The catalytic cycle typically involves the oxidative addition of the bromoindole to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product. libretexts.org The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be optimized to achieve high yields. While specific examples for this exact molecule are not prevalent, the successful Suzuki-Miyaura coupling of other brominated indoles, such as bromotryptophan derivatives, underscores the feasibility of this transformation. researchgate.net
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.org This reaction is particularly valuable for the synthesis of arylalkynes and conjugated enynes. libretexts.org The this compound scaffold is an excellent substrate for Sonogashira coupling. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. libretexts.org Studies on similar structures, such as 3-halogenated 2-CF3-indoles, have demonstrated high yields in Sonogashira couplings with reagents like phenylacetylene. nih.gov The reaction conditions are generally mild, often proceeding at room temperature. libretexts.orgnih.gov The scope of this reaction is broad, tolerating a variety of functional groups on the alkyne partner. soton.ac.uk
Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This method is noted for its high functional group tolerance. The C3-bromo position of this compound can be effectively functionalized using this method. The successful application of Negishi cross-coupling to other bromoindole systems, such as bromotryptophan derivatives, for the synthesis of non-canonical amino acids highlights its utility. researchgate.net
| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Key Features | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Brominated 2,1-Borazaronaphthalenes | Potassium Alkenyltrifluoroborates | Palladium Catalyst | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds. | libretexts.orgnih.gov |
| Sonogashira | 3-Halogenated 2-CF3-Indoles | Phenylacetylene | Pd Catalyst, Cu(I) cocatalyst | Forms C(sp2)-C(sp) bonds; mild conditions. | libretexts.orgnih.gov |
| Negishi | Bromotryptophan Derivatives | Organozinc Reagents | Pd or Ni Catalyst | High functional group tolerance. | researchgate.net |
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) offers a pathway for the functionalization of aromatic rings, particularly those bearing strong electron-withdrawing groups. science.govyoutube.com In this compound, both the fluorine and bromine atoms can potentially act as leaving groups. The generally accepted mechanism involves a two-step addition-elimination sequence via a Meisenheimer complex. researchgate.net
The reactivity in SNAr reactions is influenced by the nature of the leaving group and the position of electron-withdrawing substituents. youtube.com For nucleophilic aromatic substitution, fluorine is often a better leaving group than other halogens because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of the fluorine atom. youtube.com The electron-withdrawing nitro group is a classic activating group for SNAr. youtube.com The fluorine at the C5 position of the indole ring can potentially be substituted by a strong nucleophile, although this may require forcing conditions. In polyfluorinated aromatic systems, the loss of fluoride can compete with the loss of other halogens like bromide. science.gov
Reactivity of Fluorine at C5 Position
The fluorine atom at the C5 position significantly modulates the electronic properties and reactivity of the indole scaffold.
Influence of Fluorine on Indole Reactivity and Electronic Properties
The introduction of a fluorine atom onto the indole ring has profound electronic effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (σI). nih.gov This effect leads to a stabilization of the molecular orbitals. nih.gov Concurrently, fluorine can exert a positive mesomeric effect (σR) through its lone pairs. nih.gov The interplay of these effects alters the electron density distribution across the indole ring, pulling electron density towards the periphery of the molecule. nih.gov
This modification of the electronic landscape influences the indole's reactivity. For instance, the presence of an electron-withdrawing group like fluorine on the indole ring can decrease its reactivity in certain electrophilic substitution reactions. researchgate.net Conversely, the oxidative potential of 5-fluoroindole is reported to be 1.05 V versus a saturated calomel (B162337) electrode, which is a value that facilitates electrochemical polymerization. ossila.com The fluorine substituent also impacts the photophysical properties of the indole chromophore, affecting its absorption and emission spectra. nih.gov
| Property | Influence of Fluorine | Consequence | Reference |
|---|---|---|---|
| Inductive Effect | Strongly electron-withdrawing (negative I) | Stabilizes molecular orbitals, reduces electron density in the ring. | nih.gov |
| Mesomeric Effect | Electron-donating (positive R) | Partially counteracts the inductive effect. | nih.gov |
| Reactivity | Decreased reactivity in some electrophilic substitutions. | Requires consideration in reaction design. | researchgate.net |
| Oxidative Potential | Higher compared to unsubstituted indole. | Facilitates electrochemical polymerization. | ossila.com |
| Spectroscopic Properties | Alters absorption and emission spectra. | Can be used to tune photophysical properties. | nih.gov |
Potential for Further Functionalization at the Fluorine-Bearing Position
Direct functionalization at the C5 position by substitution of the fluorine atom is challenging but possible under certain conditions, primarily through nucleophilic aromatic substitution as previously discussed. However, the fluorine atom primarily serves to modulate the reactivity of the entire indole scaffold, enabling selective functionalization at other positions. The C5 position of indoles is a common site for functionalization, and various methods have been developed for direct C-H functionalization at this site on other indole derivatives. nih.govresearchgate.netresearchgate.net For this compound, the presence of the fluorine atom could influence the regioselectivity of such C-H activation reactions.
Chemical Modifications of the C2-Methyl Group
The methyl group at the C2 position is not merely a passive substituent; it offers opportunities for further chemical transformations.
Oxidation Reactions of Alkyl Substituents
The oxidation of alkyl-substituted indoles is a well-established method for introducing carbonyl functionalities. The C2-methyl group of the title compound can be oxidized to various products depending on the oxidant and reaction conditions. For example, the oxidation of 2-methylindoles can lead to the formation of 2-oxindoles. researchgate.netrsc.org In some cases, more extensive oxidation can occur, yielding products like indole-2,3-dialdehydes when treated with reagents such as active manganese dioxide. tandfonline.com
The reactivity of the indole ring towards oxidation is influenced by the substituents present. Electron-withdrawing groups can decrease the reactivity of the indole nucleus towards oxidative cleavage. researchgate.net Therefore, the fluorine atom at C5 in this compound would likely modulate the outcome of oxidation reactions targeting the C2-methyl group. The oxidation of indole-3-acetic acids by peroxidases is known to produce highly reactive 3-methylene-2-oxindoles, and halogen substitution can affect the rate of this process. nih.gov
Benzylic Functionalization Reactions
The 2-methyl group of the indole scaffold is analogous to a benzylic position and is amenable to a variety of functionalization reactions. These transformations are crucial for extending the carbon framework and introducing new functionalities.
Direct C(sp³)–H functionalization of the 2-methyl group is a powerful and atom-economical strategy. researchgate.net One approach involves the generation of a C,N-dianion by treating 2-methylindole (B41428) with a combination of BuLi and BuOK, which allows for regiospecific reaction with electrophiles at the methyl position. rsc.org Another modern approach utilizes dual catalysis, where a copper acetate/tert-butyl hydroperoxide system can mediate the reaction of N-substituted indoles with dimethyl carbonate to furnish tris(indolyl)methanes via α-C-H functionalization. researchgate.net
Oxidation of the benzylic methyl group to a carbonyl function is a fundamental transformation that provides access to valuable intermediates like 2-formylindoles or 2-acylindoles. mdpi.com Various catalytic systems, often employing transition metals like copper in conjunction with an oxidant such as tert-butyl hydroperoxide (TBHP), can achieve this transformation. mdpi.com These keto-derivatives can then serve as precursors for the synthesis of more complex heterocyclic systems, such as quinoxalines and imidazoles. mdpi.com
Furthermore, ruthenium-catalyzed C-H activation offers a pathway for the allylation of the 2-methyl group, leading to the synthesis of more complex indole derivatives through subsequent cyclization cascades. mdpi.com While these methods are generally demonstrated on simpler 2-methylindoles, they lay the groundwork for their potential application to the more complex this compound scaffold, provided the reaction conditions are compatible with the existing bromo and fluoro substituents.
N1-Functionalization of the Indole Nitrogen Atom
The nitrogen atom of the indole ring is a key site for functionalization, influencing the electronic properties of the ring and providing a handle for introducing a wide range of substituents.
The N-H bond of the indole can be readily deprotonated by a suitable base, followed by reaction with an electrophile to achieve N-alkylation or N-acylation. The classical approach involves using a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl or acyl halide. rsc.org This method is highly effective for synthesizing a wide variety of N-substituted indoles. nih.goviajps.com
Modern advancements have led to the development of one-pot, multi-component reactions that streamline the synthesis of N-functionalized indoles. For example, a Fischer indolisation can be directly followed by an N-alkylation step in the same reaction vessel, providing rapid access to 1,2,3-trisubstituted indoles from simple precursors like aryl hydrazines, ketones, and alkyl halides. rsc.org This approach is notable for its operational simplicity and speed. rsc.org
The choice of base and solvent is critical to ensure high selectivity for N-functionalization over potential C-alkylation, which can sometimes occur due to the nucleophilic character of the indole ring itself.
Table 1: Representative N-Alkylation/Acylation Conditions for Indole Scaffolds
| Reagent | Base | Solvent | Product Type | Reference |
|---|---|---|---|---|
| Alkyl Halide (e.g., Ethyl Iodide) | NaH | DMF / THF | N-Alkyl Indole | rsc.org |
| Benzyl (B1604629) Halide | NaH | DMF | N-Benzyl Indole | nih.gov |
| Various Halides | Anhydrous K₂CO₃ | 1,4-Dioxane | N-Substituted Indole | iajps.com |
In multi-step syntheses, protecting the indole nitrogen is often essential to prevent undesired reactions and to direct reactivity towards other positions on the indole ring. mdpi.org An ideal protecting group should be easy to install, stable to the reaction conditions used for subsequent transformations, and readily removable under mild conditions. mdpi.org
Several protecting groups are commonly employed for the indole nitrogen:
Sulfonyl Groups: Phenylsulfonyl (PhSO₂) and p-toluenesulfonyl (Ts) groups are widely used. They are robust and strongly electron-withdrawing, which deactivates the indole ring towards electrophilic attack and facilitates deprotonation at the C2 position. researchgate.net However, their removal often requires harsh conditions. researchgate.net
Carbamates: The tert-butyloxycarbonyl (Boc) group is a popular choice. It is introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and can be removed under acidic conditions. Boc-protection can influence the regioselectivity of certain reactions. researchgate.net
Alkyl Groups: The benzyl (Bn) group is a common N-protecting group, though its removal can sometimes be challenging. researchgate.net The [2-(trimethylsilyl)ethoxy]methyl (SEM) group is another valuable option, as it can be cleaved under fluoride-mediated conditions. acs.org
Silyl Groups: The tert-butyldimethylsilyl (TBDMS) group can be used to protect the indole nitrogen. It is particularly useful for directing lithiation to the C3 position after halogen-metal exchange from a 3-bromoindole precursor. orgsyn.org
Pivaloyl Group: The pivaloyl group is sterically bulky and can protect both the N1 and C2 positions from electrophilic attack. mdpi.org Its removal can be achieved using a lithium base like lithium diisopropylamide (LDA). mdpi.org
Table 2: Common Protecting Groups for the Indole Nitrogen
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Reference |
|---|---|---|---|---|
| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride | Strong base (e.g., NaOH) or reductive conditions | researchgate.netresearchgate.net |
| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride | Strong base or reductive conditions | mdpi.org |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Acid (e.g., TFA) | researchgate.netmdpi.org |
| Benzyl | Bn | Benzyl bromide | Hydrogenolysis or strong Lewis acids (e.g., AlCl₃) | researchgate.net |
| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl | Fluoride source (e.g., TBAF) | acs.org |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl | Fluoride source (e.g., TBAF) | orgsyn.orgchemistryworld.com |
Rearrangement Reactions and Skeletal Modifications
The this compound scaffold can serve as a precursor for significant skeletal modifications and rearrangement reactions, often leveraging the reactivity of the C3-bromo substituent. Palladium-catalyzed reactions are particularly powerful tools for these transformations. acs.org
One important class of reactions involves intramolecular Heck couplings. acs.org By first functionalizing the indole nitrogen with a group containing a terminal alkene (e.g., an N-allyl or N-pentenyl group), a palladium(0) catalyst can facilitate an intramolecular cyclization. This reaction proceeds via oxidative addition of the Pd(0) into the C3-Br bond, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination or other terminating steps. This strategy allows for the construction of novel fused-ring systems, effectively modifying the original indole skeleton to produce carboline-type structures. acs.org The specific outcome can depend on the substitution pattern and reaction conditions. acs.org
The C3-bromo atom also enables various cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), which introduce new substituents at this position. nih.govrsc.org While not rearrangements themselves, the products of these reactions can be designed as substrates for subsequent intramolecular cyclizations or rearrangements, leading to complex polycyclic aromatic systems. For instance, a 3-aryl group introduced via Suzuki coupling could undergo a subsequent photochemical or transition-metal-catalyzed cyclization onto the C2 or C4 position, leading to a significant skeletal modification. The strategic placement of functional groups on the coupled moiety is key to directing these transformations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required for a complete assignment.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, specific signals are anticipated for the N-H proton, the aromatic protons, and the methyl group protons.
The N-H proton is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 8.0 and 9.0 ppm, due to its acidic nature and potential for hydrogen bonding. The protons on the benzene ring will exhibit characteristic splitting patterns influenced by both fluorine and bromine substituents. The H4 proton is expected to appear as a doublet of doublets, coupled to the H6 proton and the fluorine atom at C5. The H6 proton will likely present as a doublet of doublets, with coupling to the H7 proton and the fluorine atom. The H7 proton is anticipated to be a doublet, coupled to the H6 proton. The methyl group at the C2 position will give rise to a sharp singlet, typically observed in the upfield region around δ 2.3-2.5 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| N-H | 8.0 - 9.0 | br s |
| H4 | ~7.3 | dd |
| H6 | ~7.0 | dd |
| H7 | ~7.5 | d |
| CH₃ | 2.3 - 2.5 | s |
Note: Predicted values are based on the analysis of similar indole structures. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound is expected to show nine distinct signals, corresponding to each unique carbon atom.
The carbon atom attached to the fluorine (C5) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The chemical shift of C5 will be significantly influenced by the high electronegativity of fluorine, appearing in the range of δ 155-160 ppm. The carbon atom bonded to bromine (C3) will have its chemical shift influenced by the heavy atom effect of bromine, appearing further upfield than an unsubstituted C3 carbon. The C2 carbon, being part of the electron-rich pyrrole ring and attached to a methyl group, will also have a characteristic chemical shift. The remaining aromatic carbons (C3a, C4, C6, C7, and C7a) will appear in the typical aromatic region (δ 110-140 ppm), with their precise shifts influenced by the substituents on the ring. The methyl carbon will be found in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | ~135 |
| C3 | ~95 |
| C3a | ~128 |
| C4 | ~110 (d, JCF ≈ 25 Hz) |
| C5 | ~158 (d, ¹JCF ≈ 240 Hz) |
| C6 | ~112 (d, JCF ≈ 25 Hz) |
| C7 | ~115 |
| C7a | ~132 |
| CH₃ | ~12 |
Note: Predicted values are based on the analysis of similar indole structures and established substituent effects. 'd' denotes a doublet due to C-F coupling.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Analysis
Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom at the C5 position. The chemical shift of this signal will be characteristic of an aryl fluoride. Furthermore, this signal will exhibit coupling to the neighboring protons, H4 and H6, appearing as a doublet of doublets. This provides crucial confirmation of the fluorine's position on the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its exact molecular weight and elemental composition.
The molecular formula for this compound is C₉H₇BrFN. The presence of bromine is readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. The calculated monoisotopic mass for C₉H₇⁷⁹BrFN is approximately 226.9746 g/mol .
Fragmentation patterns observed in the mass spectrum would provide further structural information. Common fragmentation pathways for indoles include the loss of the methyl group and cleavage of the pyrrole ring.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z |
| [M]⁺ (C₉H₇⁷⁹BrFN)⁺ | 226.9746 |
| [M+2]⁺ (C₉H₇⁸¹BrFN)⁺ | 228.9725 |
Note: m/z values are for the monoisotopic masses.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The IR spectrum of this compound would display characteristic absorption bands for its functional groups.
A prominent absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring. The aromatic C-H stretching vibrations are anticipated to appear around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings will likely be observed in the 1450-1600 cm⁻¹ region. A strong absorption band corresponding to the C-F stretching vibration is expected in the range of 1200-1300 cm⁻¹. The C-Br stretching vibration typically appears in the lower frequency region, around 500-600 cm⁻¹.
Table 4: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | 3000 - 3100 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-F Stretch | 1200 - 1300 |
| C-Br Stretch | 500 - 600 |
X-ray Crystallography for Solid-State Structure Elucidation
While NMR, MS, and IR spectroscopy provide invaluable information about the connectivity and functional groups of a molecule, X-ray crystallography offers the definitive determination of its three-dimensional structure in the solid state. Should a suitable single crystal of this compound be grown, this technique could provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the indole N-H group. This would unequivocally confirm the substitution pattern on the indole core and provide insights into the packing of the molecules in the crystal lattice. However, obtaining crystals of sufficient quality for X-ray diffraction analysis can be a significant challenge.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and properties of molecules like this compound. researchgate.net These methods allow for the detailed analysis of how substituents influence the indole core.
The electronic character of the indole ring is significantly modulated by its substituents. The indole system is aromatic, with a 10-pi electron system that satisfies Hückel's rule. quora.com The introduction of a bromine atom at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 2-position introduces competing electronic effects.
The fluorine atom at C5 is strongly electronegative and acts as an inductive electron-withdrawing group, while also exerting a mesomeric electron-donating effect. The bromine at C3, also electronegative, further withdraws electron density. Conversely, the methyl group at C2 is electron-donating. DFT calculations can quantify these effects by mapping the molecular electrostatic potential (MEP), which highlights regions of electron richness and deficiency, predictive of sites for electrophilic and nucleophilic attack. researchgate.net
Aromaticity, a key determinant of stability and reactivity, can also be assessed. While the core indole structure is aromatic, the precise degree of aromaticity can be influenced by substituents. Computational indices, such as the nucleus-independent chemical shift (NICS), can be calculated to quantify the aromatic character of both the benzene and pyrrole rings within the substituted indole.
Below is a representative table of calculated electronic properties for a substituted indole, illustrating the type of data obtainable from DFT calculations.
| Calculated Property | Representative Value | Description |
| Dipole Moment (Debye) | 2.5 D | Indicates the overall polarity of the molecule, influenced by the electronegative halogen substituents. |
| HOMO Energy (eV) | -6.2 eV | The energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy (eV) | -1.5 eV | The energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 4.7 eV | A larger gap generally correlates with higher kinetic stability and lower chemical reactivity. mdpi.com |
Note: These values are illustrative and would require specific DFT calculations for this compound.
DFT calculations are routinely used to predict various spectroscopic parameters, which can be invaluable for the structural confirmation of synthesized compounds. researchgate.netnih.gov By calculating the magnetic shielding tensors, one can predict the Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei. These theoretical spectra can be compared with experimental data to aid in peak assignment and structure verification.
Similarly, by calculating the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. asianpubs.org The calculated frequencies for C-H, N-H, C-F, and C-Br stretching and bending vibrations can be correlated with experimental IR spectra.
| Spectroscopic Parameter | Predicted Range | Influencing Factors |
| ¹H NMR (δ, ppm) | 6.5 - 8.0 | The electron-withdrawing/donating nature of substituents causes shifts in the positions of aromatic protons. |
| ¹³C NMR (δ, ppm) | 100 - 140 | The carbon chemical shifts are sensitive to the local electronic environment created by the F, Br, and CH₃ groups. |
| IR (ν, cm⁻¹) | 3400 (N-H), 1100 (C-F) | The vibrational frequencies are characteristic of the specific bonds present in the molecule. |
Note: These are typical ranges for substituted indoles and would be refined by specific calculations.
Computational chemistry is a powerful tool for studying reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to observe experimentally. acs.orgnih.gov For a molecule like this compound, theoretical studies can predict its reactivity in various chemical transformations.
For instance, in electrophilic aromatic substitution reactions, the existing substituents will direct incoming electrophiles. The electron-donating methyl group at C2 and the electron-donating mesomeric effect of the nitrogen atom would activate the pyrrole ring, while the halogens would deactivate the benzene ring. DFT calculations can model the reaction pathways for substitution at different positions (e.g., C4, C6, C7), determining the activation energies for each pathway to predict the most likely product. rsc.org The study of indolynes, highly reactive intermediates derived from indoles, has also benefited from computational analysis to predict the regioselectivity of nucleophilic additions. nih.govacs.org
Molecular Dynamics Simulations (if applicable to reactivity or interactions)
Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, which is particularly useful for understanding their interactions with other molecules, such as solvent or biological macromolecules. mdpi.comnih.gov For this compound, MD simulations could be employed to understand its conformational flexibility and its non-covalent interactions.
If this indole derivative were being studied as a potential ligand for a protein, MD simulations could model its binding within the active site. researchgate.net These simulations can reveal key interactions, such as hydrogen bonds or halogen bonds, that contribute to binding affinity and stability. nih.gov The simulations track the movements of both the ligand and the protein, providing a dynamic picture of the binding event that is complementary to the static view offered by docking studies. mdpi.com
Quantitative Structure-Reactivity Relationships (QSAR) in Halogenated Indoles
Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of a series of compounds with their biological activity or chemical reactivity. nih.gov For halogenated indoles, QSAR models can be developed to predict the activity of new, unsynthesized derivatives. researchgate.net
In a typical QSAR study involving halogenated indoles, a set of molecules with known activities is used as a training set. nih.gov Various molecular descriptors are calculated for each molecule, which can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. Statistical methods are then used to build a mathematical model that relates these descriptors to the observed activity. researchgate.net
For a series of compounds analogous to this compound, a QSAR model could predict how varying the halogen at the 3- and 5-positions, or changing the alkyl group at the 2-position, would affect a particular biological endpoint. nih.gov These models serve as valuable predictive tools in the rational design of new compounds with enhanced properties. nih.gov
Future Research Directions and Challenges in 3 Bromo 5 Fluoro 2 Methyl 1h Indole Chemistry
Development of More Sustainable and Greener Synthetic Protocols
A significant challenge in contemporary chemical synthesis is the development of environmentally benign and sustainable processes. nih.gov Traditional methods for synthesizing functionalized indoles often rely on harsh reaction conditions, toxic solvents, and stoichiometric reagents, leading to significant waste. nih.gov Future research must prioritize the creation of greener synthetic routes to 3-bromo-5-fluoro-2-methyl-1H-indole and its derivatives.
Key areas of focus include:
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, improved yields, and cleaner reactions compared to conventional heating. tandfonline.comtandfonline.com Applying this technique to the cyclization and halogenation steps in the synthesis of halogenated indoles could offer a more efficient and sustainable alternative.
Use of Green Solvents: Shifting from toxic and volatile organic solvents to greener alternatives like water, ethanol, or ionic liquids is crucial. nih.gov Research into one-pot multicomponent reactions in aqueous media or solvent-free conditions represents a promising direction. beilstein-journals.orgrsc.org
Catalytic Approaches: Developing syntheses that utilize catalytic amounts of reagents instead of stoichiometric ones is fundamental to green chemistry. This includes exploring metal-free catalytic systems or employing highly efficient and recyclable catalysts to minimize waste and environmental impact. rsc.orgrsc.org
| Green Chemistry Approach | Potential Application in Indole (B1671886) Synthesis | Key Benefits |
| Microwave Irradiation | Fischer indole synthesis, halogenation | Reduced reaction time, higher yields tandfonline.comtandfonline.com |
| Sustainable Solvents | Multicomponent reactions, cyclizations | Reduced toxicity and waste nih.gov |
| Catalyst Optimization | Metal-catalyzed and organocatalyzed reactions | High atom economy, recyclability beilstein-journals.orgrsc.org |
| One-Pot Reactions | de novo synthesis from simple precursors | Increased efficiency, reduced purification steps tandfonline.comrsc.org |
Expanding the Scope of Regioselective C-H Functionalization
Direct C-H functionalization has become a paradigm-shifting strategy in organic synthesis, offering a more atom- and step-economical way to build molecular complexity. mdpi.com For the this compound core, the primary challenge lies in achieving regioselective functionalization of the C-H bonds at the C4, C6, and C7 positions of the benzene (B151609) ring. acs.orgnih.gov These positions are generally less reactive than the C2 and C3 positions of the pyrrole (B145914) moiety. nih.gov
Future research should concentrate on:
Directing Group Strategies: The use of removable directing groups is a powerful method to control regioselectivity. acs.orgnih.gov Developing novel directing groups that can selectively activate the C4, C6, or C7 positions of the indole ring in the presence of the existing fluoro and bromo substituents is a critical goal. For instance, weak chelation-assisted strategies have shown promise for C4-arylation. acs.org
Understanding Substituent Effects: The fluorine at C5 and bromine at C3 exert strong electronic effects that influence the reactivity of the remaining C-H bonds. A systematic study is needed to understand how these substituents direct functionalization under various catalytic conditions.
Catalyst-Controlled Regioselectivity: Exploring different transition-metal catalysts (e.g., Palladium, Ruthenium, Rhodium, Iridium) can unlock different regioselectivities. mdpi.comacs.org For example, while some catalysts may favor functionalization adjacent to the fluorine atom, others might be directed by the indole nitrogen, enabling a broader range of derivatization patterns. mdpi.com
| Target Position | Method | Catalyst System (Example) | Reference |
| C4-Position | Directing Group (Aldehyde) | Ruthenium (Ru) | acs.orgnih.gov |
| C4/C5-Position | Directing Group (Pivaloyl) | Palladium (Pd) / Copper (Cu) | nih.gov |
| C2/C4-Position | Directing Group (Pivaloyl) | Iridium (Ir) | acs.org |
| C7-Position | Directing Group (CONnHex2) | Rhodium (Rh) | nih.gov |
Novel Catalytic Systems for Complex Derivatizations
The derivatization of the this compound scaffold relies heavily on the development of innovative catalytic systems. The C3-bromo substituent is a key functional handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, allowing for the introduction of a wide array of substituents. acs.orgacs.org
Challenges and future directions in this area include:
Orthogonal Reactivity: A major goal is to develop catalytic systems that can selectively functionalize either the C-Br bond or a specific C-H bond. This "orthogonal" reactivity would allow for stepwise and controlled derivatization of the molecule at multiple sites.
Photoredox Catalysis: Visible-light photoredox catalysis offers mild reaction conditions and unique reactivity pathways, often involving radical intermediates. researchgate.net Applying this technology could enable novel transformations that are not accessible through traditional thermal catalysis, such as the dearomatization of the indole ring to create complex 3D spirocyclic structures. researchgate.net
Dual Catalysis: Combining two different catalytic cycles (e.g., transition metal catalysis and organocatalysis) can lead to synergistic effects and enable complex transformations in a single step. This approach could be used for the asymmetric functionalization of the indole core.
Synergistic Integration of Experimental and Computational Methodologies
The integration of computational chemistry, particularly Density Functional Theory (DFT), with experimental work is a powerful strategy for accelerating research. researchgate.netnih.gov This synergy allows for a deeper understanding of reaction mechanisms, prediction of reactivity, and rational design of new catalysts and experiments. acs.orgacs.org
For this compound, this integrated approach can address several key aspects:
Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways, providing insights into the origins of regioselectivity in C-H functionalization or the mechanism of catalytic cycles. nih.govacs.org For example, computational studies can rationalize why a particular nucleophile adds to a specific position on an indolyne intermediate. nih.gov
Predictive Modeling: Computational models can predict the electronic properties (e.g., HOMO/LUMO energies, electrostatic potential) of the indole derivative, helping to forecast the most reactive sites for electrophilic or nucleophilic attack. researchgate.netmdpi.com This can guide the design of experiments and reduce the amount of trial-and-error optimization.
Catalyst Design: By modeling the interaction between the substrate and a catalyst, researchers can rationally design new ligands or catalytic systems with improved activity, selectivity, and stability. nih.gov
The combination of experimental validation and computational insight provides a robust framework for tackling the complex challenges in the chemistry of functionalized indoles, paving the way for the efficient and predictable synthesis of novel derivatives with potential applications in various scientific fields. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
